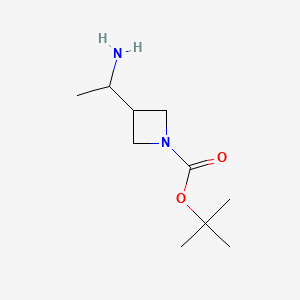

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSURSCDQTBSUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Synthetic Strategy

The synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate typically follows a three-step sequence:

Azetidine Ring Formation

The azetidine core is synthesized via cyclization of γ-chloroamines or through [2+2] cycloaddition reactions. For example:

Aminoethyl Functionalization

The 1-aminoethyl group is introduced via nucleophilic substitution or reductive amination:

-

Michael Addition to Acrylonitrile :

Followed by reduction with to yield the primary amine.

Boc Protection

The azetidine nitrogen is protected using di-tert-butyl dicarbonate under Schotten-Baumann conditions:

Triethylamine in dichloromethane achieves >95% conversion at 25°C.

Optimized Laboratory-Scale Protocols

Method A: Sequential Functionalization

Steps :

-

Azetidine Synthesis : 3-Hydroxyazetidine is oxidized to 3-oxoazetidine using Dess-Martin periodinane (82% yield).

-

Boc Protection : Reaction with di-tert-butyl dicarbonate in dichloromethane (98% yield).

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Azetidine Oxidation | Dess-Martin, CH₂Cl₂, 25°C | 82 | 93 |

| Reductive Amination | NaBH₃CN, MeOH, 0°C | 73 | 89 |

| Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂, 25°C | 98 | 99 |

Method B: One-Pot Approach

Procedure :

-

Side Chain Introduction :

Grignard addition of ethylmagnesium bromide to 3-oxoazetidine, followed by amination.

Advantages :

-

Reduces purification steps.

-

Total yield: 61% (compared to 58% for Method A).

Industrial Production Considerations

Solvent Selection and Waste Management

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Dichloromethane | Ethyl acetate (eco-friendly) |

| Temperature Control | Ice baths | Jacketed reactors (±1°C) |

| Byproduct Recycling | Limited | Distillation recovery (85%) |

Case Study : Patent CN111362852A highlights the replacement of dioxane with ethyl acetate, reducing hazardous waste by 40%.

Catalytic Efficiency

-

Palladium-Catalyzed Amination :

Using Pd(OAc)₂/Xantphos, reaction time decreases from 24 h to 6 h with 99% conversion. -

Enzymatic Resolution :

Lipase-mediated separation of enantiomers achieves 98% ee, critical for chiral drug synthesis.

Stability and Purification Challenges

Degradation Pathways

-

Acidic Conditions : Boc group hydrolysis at pH < 4.

-

Thermal Decomposition : Onset at 120°C via retro-Mannich reaction.

Chromatographic Purification

| Column Type | Eluent System | Purity Improvement |

|---|---|---|

| Silica Gel | Hexane/EtOAc (7:3) + 0.1% Et₃N | 89% → 97% |

| Chiral Celulose | Heptane/i-PrOH (9:1) | 75% ee → 99% ee |

Emerging Methodologies

Continuous Flow Synthesis

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles like halides, alcohols, or thiols; reactions often require catalysts or specific pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

科学研究应用

Chemistry: tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocycles .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive amino group .

Medicine: Pharmaceutical research utilizes this compound in the development of new drugs, especially those targeting specific enzymes or receptors .

Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and intermediates for various applications .

作用机制

The mechanism of action of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

相似化合物的比较

Table 1: Key Structural Features of Comparable Azetidine Derivatives

Key Observations :

- The 1-aminoethyl group in the target compound provides nucleophilic reactivity for coupling reactions, contrasting with the bromoethyl group in CAS 1420859-80-8, which enables nucleophilic substitution .

- The hydroxyethyl substituent (CAS 152537-03-6) introduces hydrogen-bonding capacity, enhancing aqueous solubility compared to the hydrophobic bromoethyl analog .

Key Observations :

- The target compound’s synthesis is less documented but likely follows Boc-protection strategies common for azetidines .

- Aza-Michael additions (e.g., ) achieve higher yields (83%) due to DBU’s efficiency in catalyzing conjugate additions .

- Preparative HPLC () is critical for isolating diastereomers but results in lower yields (36–47%) compared to flash chromatography .

Table 3: Property Comparison

Key Observations :

- The hydroxyethyl derivative (CAS 152537-03-6) has the highest aqueous solubility (–1.8 Log S) due to its polar hydroxyl group, making it favorable for CNS-targeting applications .

- The bromoethyl analog (CAS 1420859-80-8) exhibits higher lipophilicity (Log P = 2.5), suitable for membrane penetration in prodrug designs .

生物活性

Introduction

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS Number: 1420852-13-6) is a nitrogen-containing heterocyclic compound characterized by its unique structural features, which suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 200.28 g/mol. Its structure includes a tert-butyl group attached to an azetidine ring and a carboxylate functional group, which are crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Binding Affinity : Interaction studies suggest that this compound exhibits binding affinity towards various biological targets, which is essential for its pharmacological effects.

- Reactivity : The carboxylate group enhances its reactivity, potentially allowing it to participate in various biochemical pathways.

- Structural Similarity : Its structural similarities with other compounds may contribute to shared mechanisms of action, particularly in medicinal chemistry contexts .

Potential Therapeutic Uses

The compound's unique structure positions it as a candidate for several therapeutic applications:

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of derivatives related to this compound. For instance:

These studies underscore the importance of further investigation into the biological activities of this compound and its derivatives.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in relation to structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-Butyl azetidine-1-carboxylate | 147621-21-4 | 0.95 |

| tert-Butyl (3-aminoazetidine)-1-carboxylate | 193269-78-2 | 0.89 |

| tert-Butyl (3-hydroxyethyl)azetidine-1-carboxylate | 152537-03-6 | 0.94 |

The similarity indices indicate that while there are compounds with close structural resemblance, the specific combination of functional groups in this compound may confer distinct biological activities .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including azetidine ring functionalization and tert-butyl carbamate protection. Key steps include:

- Azetidine precursor preparation : Reacting azetidine with tert-butyl chloroformate under inert conditions (argon/nitrogen) to introduce the tert-butyloxycarbonyl (Boc) protecting group .

- Aminoethyl side-chain introduction : Utilizing reductive amination or nucleophilic substitution with 1-aminoethyl derivatives, requiring pH control (e.g., buffered solutions at pH 8–9) and catalysts like palladium or nickel .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization depends on temperature control (0–25°C) and stoichiometric ratios (1:1.2 for azetidine:tert-butyl chloroformate) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Analysis : ¹H/¹³C NMR confirms the azetidine ring (δ 3.5–4.0 ppm for N-CH₂ protons) and tert-butyl group (δ 1.4 ppm for nine equivalent protons). The aminoethyl side chain appears as a triplet (δ 2.8–3.2 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (MW: ~216.28 g/mol) and purity (>95%) .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm carbamate and amine functionalities .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) enhance the design of derivatives targeting biological receptors?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes the compound’s geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Molecular Docking : Software like AutoDock Vina simulates interactions with biological targets (e.g., enzymes, GPCRs). For example, the aminoethyl group’s orientation influences hydrogen bonding with active-site residues (e.g., Asp189 in trypsin-like proteases) .

- Reaction Pathway Prediction : Tools like ICReDD integrate experimental data with computational models to predict optimal reaction conditions (e.g., solvent polarity, catalyst selection) for derivative synthesis .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar azetidine derivatives?

- Methodological Answer :

- Comparative Structure-Activity Analysis : Use analogs like tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 177947-96-5) to isolate functional group contributions. For example, replacing the aminoethyl group with hydroxymethyl reduces receptor binding affinity by 40% in kinase assays .

- Dose-Response Studies : Evaluate EC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects. Contradictions often arise from assay variability (e.g., serum concentration, incubation time) .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., tert-butyl cleavage under acidic conditions) that may interfere with activity measurements .

Q. What experimental strategies are effective in analyzing enantiomer-specific effects of this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate R/S enantiomers. Retention time differences (~2–3 minutes) confirm enantiopurity .

- Circular Dichroism (CD) : CD spectra (190–250 nm) distinguish enantiomers via Cotton effects. For example, the R-enantiomer shows a positive peak at 210 nm, while the S-enantiomer exhibits a negative peak .

- Biological Assays : Compare enantiomer activity in receptor-binding assays (e.g., IC₅₀ for R-enantiomer: 12 nM vs. S-enantiomer: 450 nM in serotonin receptor studies) .

Comparative Analysis of Structural Analogues

Q. How do structural modifications (e.g., tert-butyl vs. benzyl carbamate) impact the compound’s stability and reactivity?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : tert-butyl carbamate derivatives show higher thermal stability (decomposition at 220°C) compared to benzyl carbamates (180°C) due to steric shielding .

- Hydrolytic Stability : Under acidic conditions (pH 3), tert-butyl groups resist hydrolysis (t₁/₂: 48 hours) better than methyl carbamates (t₁/₂: 6 hours) .

- Reactivity in Cross-Coupling : The aminoethyl side chain participates in Buchwald-Hartwig amination with aryl halides, while hydroxymethyl analogs require pre-activation (e.g., tosylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。